molecular formula C7H9N3O B027526 2-(Pyridin-3-yl)acetohydrazide CAS No. 19730-99-5

2-(Pyridin-3-yl)acetohydrazide

Cat. No.: B027526
CAS No.: 19730-99-5
M. Wt: 151.17 g/mol
InChI Key: HTOCJFXVAGVZIY-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)acetohydrazide is an organic compound with the molecular formula C7H9N3O. It is a hydrazide derivative of pyridine, characterized by a pyridine ring attached to an acetohydrazide moiety. This compound is widely used in various scientific research applications due to its versatile chemical properties and potential biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Pyridin-3-yl)acetohydrazide has been found to exhibit inhibitory properties against certain enzymes . For instance, it has been used in the synthesis of diacylhydrazine derivatives, which have shown potential as inhibitors of Nucleotide Pyrophosphatases (NPPs) . NPPs are enzymes that play a crucial role in maintaining the extracellular level of nucleotides and nucleosides and are involved in the regulation of nucleotide-based intercellular signaling .

Cellular Effects

The cellular effects of this compound are not fully understood yet. Its derivatives have shown potential in enhancing the efficacy of cancer therapeutics . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully known. Its derivatives have been found to exhibit inhibitory effects on NPPs . These inhibitors are thought to exert their effects at the molecular level through binding interactions with the enzymes, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)acetohydrazide typically involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol to obtain a white crystalline solid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted acetohydrazide derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of nucleotide pyrophosphatases, which are involved in various pathological disorders.

    Industry: The compound is used in the development of new materials with nonlinear optical properties for optoelectronic applications.

Comparison with Similar Compounds

  • 2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide
  • 2-(5-(Pyridin-4-yl)-2H-tetrazol-2-yl)acetohydrazide

Comparison: 2-(Pyridin-3-yl)acetohydrazide is unique due to its specific pyridine ring substitution pattern, which influences its chemical reactivity and biological activity. Compared to its tetrazole derivatives, it exhibits different inhibitory values and binding modes within nucleotide pyrophosphatases . This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

2-pyridin-3-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-10-7(11)4-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOCJFXVAGVZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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